4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorophenyl, sulfonyl, furan, pyridinyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the fluorophenyl sulfonyl chloride, which is then reacted with furan-2-yl oxazole under specific conditions to form the desired product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
- 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
Uniqueness
The presence of the fluorophenyl group in 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine may impart unique properties, such as increased metabolic stability or specific binding affinity to biological targets, compared to its chloro or bromo analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFYOUOFLXTRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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